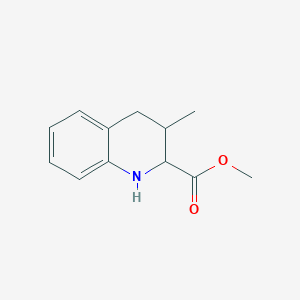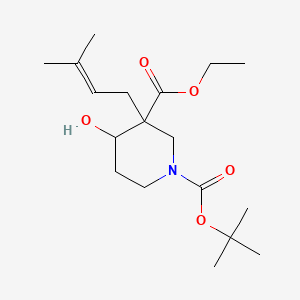
n-Octatriacontane-d78
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Octatriacontane-d78 is a deuterium-labeled version of n-Octatriacontane. This compound is part of the class of alkanes, specifically a long-chain hydrocarbon with 38 carbon atoms. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Octatriacontane-d78 typically involves the deuteration of n-Octatriacontane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in the n-Octatriacontane molecule are replaced with deuterium atoms. Common catalysts used in this process include platinum or palladium on carbon. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The purity of the final product is ensured through multiple stages of purification, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
n-Octatriacontane-d78, like other alkanes, primarily undergoes substitution reactions. Due to the presence of deuterium, it is less reactive compared to its non-deuterated counterpart. it can still participate in reactions such as:
Halogenation: Reaction with halogens like chlorine or bromine under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, pressure, and sometimes catalysts like zeolites.
Major Products Formed
Halogenation: Haloalkanes (e.g., chlorooctatriacontane).
Combustion: Carbon dioxide and water.
Scientific Research Applications
n-Octatriacontane-d78 is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studies involving long-chain hydrocarbons and their interactions.
Biology: Employed in metabolic studies to understand the behavior of long-chain hydrocarbons in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of n-Octatriacontane-d78 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various systems. This is particularly useful in pharmacokinetic studies where the distribution, metabolism, and excretion of drugs are analyzed. The presence of deuterium can also affect the metabolic stability of the compound, leading to differences in its pharmacokinetic profile compared to non-deuterated compounds .
Comparison with Similar Compounds
Similar Compounds
n-Octatriacontane: The non-deuterated version of n-Octatriacontane-d78.
n-Hexatriacontane: A similar long-chain hydrocarbon with 36 carbon atoms.
n-Tetratriacontane: Another long-chain hydrocarbon with 34 carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis in studies involving long-chain hydrocarbons. Additionally, the deuterium atoms can influence the compound’s metabolic stability, making it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C38H78 |
|---|---|
Molecular Weight |
613.5 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,38-octaheptacontadeuteriooctatriacontane |
InChI |
InChI=1S/C38H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2 |
InChI Key |
BVKCQBBZBGYNOP-YBZCNESGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)





![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)

![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)

![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

